2-Ethyl-5-hydroxybenzonitrile

Lipophilicity Chromatographic retention Drug-likeness

2-Ethyl-5-hydroxybenzonitrile (CAS 1243287-70-8) is a disubstituted benzonitrile derivative with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol, characterized by an ethyl group at position 2 and a hydroxyl group at position 5 on the aromatic ring. It belongs to the broader class of hydroxybenzonitrile building blocks used as synthetic intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 1243287-70-8
Cat. No. B1528402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-hydroxybenzonitrile
CAS1243287-70-8
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)O)C#N
InChIInChI=1S/C9H9NO/c1-2-7-3-4-9(11)5-8(7)6-10/h3-5,11H,2H2,1H3
InChIKeyWJIVWSHGUSDXGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-hydroxybenzonitrile (CAS 1243287-70-8): Chemical Identity and Procurement Baseline for Medicinal Chemistry and Organic Synthesis


2-Ethyl-5-hydroxybenzonitrile (CAS 1243287-70-8) is a disubstituted benzonitrile derivative with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol, characterized by an ethyl group at position 2 and a hydroxyl group at position 5 on the aromatic ring [1]. It belongs to the broader class of hydroxybenzonitrile building blocks used as synthetic intermediates in medicinal chemistry and organic synthesis . The compound is commercially available from multiple suppliers with standard purity specifications of 95%+ to 98%, and batch-specific analytical characterization including NMR, HPLC, and GC is offered by at least one major vendor .

Why 2-Ethyl-5-hydroxybenzonitrile Cannot Be Generically Substituted: Regioisomeric and Physicochemical Differentiation from Closest Analogs


Within the C9H9NO ethyl-hydroxybenzonitrile isomer family, regioisomeric positioning of the ethyl and hydroxyl substituents produces measurable differences in computed lipophilicity (XLogP3), which directly impacts chromatographic retention, solubility, and membrane partitioning behavior [1]. The target compound (2-ethyl, 5-hydroxy) exhibits an XLogP3 of 2.1, while its closest regioisomer 5-ethyl-2-hydroxybenzonitrile (CAS 75668-94-9) shows a higher XLogP3 of 2.6—a Δ of 0.5 log units that is sufficient to alter reversed-phase HPLC retention times and biological partitioning [2]. Furthermore, the positional relationship between the hydroxyl and nitrile groups governs intramolecular hydrogen bonding capability, chelation potential, and reactivity in downstream derivatization chemistries such as O-alkylation, nitrile hydrolysis, and metal-catalyzed cross-coupling [3]. Generic substitution without verifying regioisomeric identity risks irreproducible synthetic outcomes, altered SAR in lead optimization, and failed analytical method transfer.

Product-Specific Quantitative Differentiation Evidence for 2-Ethyl-5-hydroxybenzonitrile (CAS 1243287-70-8)


Computed Lipophilicity (XLogP3) vs. Regioisomer 5-Ethyl-2-hydroxybenzonitrile

2-Ethyl-5-hydroxybenzonitrile (target) exhibits a computed XLogP3 of 2.1, compared to 5-ethyl-2-hydroxybenzonitrile (CAS 75668-94-9, regioisomer with swapped ethyl/hydroxyl positions) which shows an XLogP3 of 2.6 [1]. This ΔXLogP3 of 0.5 log units indicates measurably lower lipophilicity for the target compound, predicting shorter reversed-phase HPLC retention and reduced non-specific protein binding. In contrast, 2-ethyl-3-hydroxybenzonitrile (CAS 791137-12-7) also shows XLogP3 = 2.1, making it lipophilicity-equivalent but structurally distinct in terms of intramolecular H-bonding geometry [2].

Lipophilicity Chromatographic retention Drug-likeness

Purity Specification and Batch-Level Analytical Characterization Relative to Market Alternatives

Bidepharm supplies 2-ethyl-5-hydroxybenzonitrile at a standard purity of 98% and provides batch-specific QC documentation including NMR, HPLC, and GC analysis reports . Other vendors such as Chemenu offer the compound at 95%+ purity . For the structurally related 5-ethyl-2-hydroxybenzonitrile (CAS 75668-94-9), Bidepharm also offers 98% purity with comparable QC documentation . No independent inter-laboratory purity comparison studies were identified in the literature for this specific compound class.

Purity Quality control Analytical characterization

Aqueous Solubility Profile Relative to 2-Ethyl-6-hydroxybenzonitrile Regioisomer

2-Ethyl-5-hydroxybenzonitrile is described as insoluble in water and easily soluble in organic solvents . For the 2-ethyl-6-hydroxybenzonitrile regioisomer (CAS 1243377-83-4), a calculated aqueous solubility of 0.66 g/L at 25°C is reported by ChemBlink . While the target compound's exact solubility has not been experimentally determined in published literature, the structural difference—hydroxyl at position 5 (para to ethyl) versus position 6 (ortho to nitrile)—is expected to produce distinct solubility and crystal packing behavior due to altered hydrogen-bonding geometry [1].

Solubility Formulation Assay compatibility

Potential Biological Activity Profile: CCR5 Antagonism and Kinase Inhibition as Points of Differentiation from Non-hydroxylated Analogs

Preliminary pharmacological screening data suggest that 2-ethyl-5-hydroxybenzonitrile may act as a CCR5 antagonist, with potential relevance to HIV infection, asthma, rheumatoid arthritis, and COPD [1]. This biological activity is structurally contingent on the presence and positioning of the hydroxyl group, as related benzonitrile-based kinase inhibitors (e.g., TBK1/IKKε inhibitor scaffolds) also require specific phenolic OH placement for target engagement [2]. BindingDB contains entries for structurally related benzonitrile derivatives with CCR5 antagonist IC50 values as low as 0.11–1.2 nM, though no direct IC50 data for 2-ethyl-5-hydroxybenzonitrile itself were identified in curated databases [3].

CCR5 antagonist Kinase inhibition HIV entry

Recommended Research and Industrial Application Scenarios for 2-Ethyl-5-hydroxybenzonitrile (CAS 1243287-70-8)


Medicinal Chemistry: CCR5 Antagonist Lead Optimization and Fragment-Based Drug Discovery

Based on preliminary pharmacological screening data indicating CCR5 antagonist activity [1], 2-ethyl-5-hydroxybenzonitrile is a candidate starting scaffold for structure-activity relationship (SAR) studies targeting CCR5-mediated diseases including HIV entry inhibition, asthma, and rheumatoid arthritis. The regioisomerically pure 2-ethyl-5-hydroxy substitution pattern is essential, as hydroxyl repositioning alters the XLogP3 by up to 0.5 units [2] and disrupts the H-bond donor/acceptor geometry required for CCR5 binding pocket complementarity. Researchers should source 98% purity material with batch-specific NMR and HPLC QC documentation to ensure regioisomeric fidelity .

Organic Synthesis: Versatile Intermediate for O-Alkylation, Nitrile Hydrolysis, and Cross-Coupling Derivatization

The compound's bifunctional architecture—a phenolic hydroxyl group and a nitrile group on an ethyl-substituted aromatic ring—enables orthogonal derivatization strategies. The hydroxyl group can undergo selective O-alkylation to generate ether-linked analogs, while the nitrile can be hydrolyzed to the corresponding amide or carboxylic acid for further conjugation [1]. The presence of the ethyl group at position 2 provides steric modulation of reactivity at the adjacent nitrile, potentially offering regioselectivity advantages over non-ortho-substituted analogs in metal-catalyzed transformations [2].

Analytical Chemistry: Development of Regioisomer-Specific HPLC Methods for Quality Control

Given the measurable XLogP3 difference between 2-ethyl-5-hydroxybenzonitrile (XLogP3 = 2.1) and its 5-ethyl-2-hydroxy regioisomer (XLogP3 = 2.6) [1], robust reversed-phase HPLC methods can be developed to resolve these isomers. This is critical for QC release testing of purchased material and for monitoring regioisomeric purity during synthetic scale-up. The availability of 98% purity reference material with multi-method analytical characterization (NMR, HPLC, GC) from suppliers like Bidepharm [2] supports method development and system suitability testing.

Biocatalysis Research: Substrate for Nitrilase and Nitrile Hydratase Enzyme Characterization

Hydroxybenzonitrile derivatives serve as substrates for nitrile-converting enzymes including nitrilases and nitrile hydratases, and o-hydroxybenzonitrile derivatives have been specifically developed as time-resolved luminescent probes for high-throughput screening of nitrilase activity [1]. The 2-ethyl-5-hydroxy substitution pattern offers a specific steric and electronic environment for probing enzyme active-site topology, with the ethyl group at position 2 providing a hydrophobic substituent that may influence substrate recognition differently than methyl or non-alkylated analogs [2].

Quote Request

Request a Quote for 2-Ethyl-5-hydroxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.